2-Methylnonan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylnonan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHZZTIELHYAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Novel Strategies for 2 Methylnonan 1 Amine
Direct Amination Approaches
Direct amination methods involve the introduction of an amino group in a single key step. These approaches are often favored for their efficiency and atom economy.
Alkylation Reactions Utilizing Ammonia (B1221849) or Ammonia Equivalents
The reaction of alkyl halides with ammonia is a classical method for the synthesis of amines. libretexts.orgwikipedia.org In the context of 2-Methylnonan-1-amine, this would involve the reaction of a 2-methylnonyl halide (e.g., 1-bromo-2-methylnonane (B13650109) or 1-chloro-2-methylnonane) with ammonia. This reaction proceeds via a nucleophilic aliphatic substitution mechanism. wikipedia.org
The initial reaction between the alkyl halide and ammonia forms the primary amine salt, 2-methylnonylammonium halide. libretexts.org An excess of ammonia is typically used to neutralize the hydrogen halide produced and to favor the formation of the primary amine by shifting the equilibrium. libretexts.orggoogle.com However, a significant drawback of this method is the potential for over-alkylation. The primary amine product is also a nucleophile and can react with the starting alkyl halide to form the secondary amine (di(2-methylnonyl)amine), and subsequently the tertiary amine and even a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This often results in a mixture of products, necessitating purification. wikipedia.org To mitigate this, a large excess of ammonia is generally employed. google.com
| Reactants | Product | Reaction Type | Key Considerations |
| 2-Methylnonyl halide, Ammonia | This compound | Nucleophilic Substitution | Potential for over-alkylation, requires excess ammonia |
Reductive Amination of Corresponding Carbonyl Precursors
Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step, one-pot process involves the reaction of an aldehyde or ketone with ammonia to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, the precursor would be 2-methylnonanal.
The first step is the nucleophilic addition of ammonia to the carbonyl group of 2-methylnonanal, forming a hemiaminal, which then dehydrates to form an imine. In the second step, the imine is reduced to the primary amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), as it is selective for the imine over the carbonyl group. libretexts.org Other reducing agents and catalytic hydrogenation can also be employed for the reduction of the imine.
| Carbonyl Precursor | Reagents | Product | Key Features |
| 2-Methylnonanal | 1. Ammonia (NH3) 2. Reducing agent (e.g., NaBH3CN) | This compound | Forms an imine intermediate, versatile method |
Amine Synthesis via Grignard Reagents and Subsequent Transformations
Grignard reagents, which are organomagnesium halides, are powerful nucleophiles used for forming carbon-carbon bonds. blogspot.com Their application in amine synthesis often involves reaction with an electrophilic source of nitrogen.
A method for the synthesis of primary amines involves the electrophilic amination of Grignard reagents. nih.govorganic-chemistry.org For the synthesis of this compound, the corresponding Grignard reagent, 2-methylnonylmagnesium halide, would be required. This can be prepared by reacting a 2-methylnonyl halide with magnesium metal. blogspot.com The Grignard reagent is then reacted with an electrophilic aminating agent. One such reagent is an O-sulfonyloxime, which, after reaction with the Grignard reagent and subsequent acidic hydrolysis of the resulting imine, yields the primary amine. organic-chemistry.org This approach provides a route to primary amines from alkyl halides via an organometallic intermediate.
| Grignard Reagent | Electrophilic Aminating Agent | Product | Key Steps |
| 2-Methylnonylmagnesium halide | O-Sulfonyloxime | This compound | 1. Grignard formation 2. Reaction with aminating agent 3. Hydrolysis |
It is important to note that Grignard reagents are incompatible with acidic functional groups such as carboxylic acids, alcohols, and amines themselves. libretexts.org
Catalytic Hydrogenation of Nitriles and Imines
The catalytic hydrogenation of nitriles is an important industrial and laboratory method for the preparation of primary amines. google.comsemanticscholar.org To synthesize this compound via this route, the starting material would be 2-methylnonanenitrile.
This process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com Common catalysts include nickel, cobalt, and palladium. The reaction is typically carried out at elevated temperature and pressure. google.com The presence of ammonia is often beneficial to suppress the formation of secondary and tertiary amines as byproducts. google.com The hydrogenation of the nitrile proceeds through an imine intermediate, which is further reduced to the primary amine. semanticscholar.org
| Starting Material | Reagents | Product | Catalysts |
| 2-Methylnonanenitrile | Hydrogen (H2), Ammonia (NH3) | This compound | Nickel, Cobalt, Palladium |
Indirect Synthesis Routes and Functional Group Interconversions
Indirect methods for the synthesis of this compound involve the transformation of other nitrogen-containing functional groups into a primary amine.
Reduction of Nitrogen-Containing Functionalities
The reduction of various nitrogen-containing functional groups provides a reliable pathway to amines.
One common precursor is the corresponding amide, 2-methylnonanamide. Amides can be reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH4). libretexts.org This reaction effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH2), yielding the primary amine with the same number of carbon atoms.
Another viable precursor is a nitro compound, such as 1-nitro-2-methylnonane. The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be achieved through various methods, including catalytic hydrogenation using catalysts like platinum, palladium, or nickel, or by using metal-acid combinations such as tin and hydrochloric acid. libretexts.org
| Precursor Functional Group | Precursor Example | Reducing Agent(s) | Product |
| Amide | 2-Methylnonanamide | Lithium aluminum hydride (LiAlH4) | This compound |
| Nitro | 1-Nitro-2-methylnonane | H2/Pd, Pt, or Ni; Sn/HCl | This compound |
Rearrangement Reactions for C-N Bond Formation (e.g., Hofmann, Curtius, Schmidt Rearrangements)
Rearrangement reactions provide elegant pathways to primary amines from carboxylic acid derivatives, characteristically involving the loss of one carbon atom as carbon dioxide. These methods are valuable for synthesizing amines with one less carbon than the starting material. chemistrysteps.com
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistnotes.com For the synthesis of this compound, the starting material would be 2-methyldecanamide. The amide is treated with bromine and a strong base, such as sodium hydroxide. wikipedia.org The reaction proceeds through an N-bromoamide intermediate, which rearranges to form an isocyanate. wikipedia.orgchemistnotes.com Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.orgmasterorganicchemistry.com
Curtius Rearrangement : The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.orgchemistrysteps.com The starting material for synthesizing this compound would be 2-methyldecanoic acid, which is first converted to 2-methyldecanoyl azide. Heating the acyl azide induces rearrangement to the corresponding isocyanate. wikipedia.orgjove.com This intermediate can then be hydrolyzed with water or acid to furnish the primary amine. jove.comnih.gov A key advantage is that the reaction proceeds with complete retention of the stereochemistry of the migrating group. nih.gov
Schmidt Reaction : The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) under acidic conditions (e.g., sulfuric acid). wikipedia.orgslideshare.net To produce this compound, 2-methyldecanoic acid would be the precursor. The mechanism is closely related to the Curtius rearrangement, involving protonation of the carboxylic acid, reaction with hydrazoic acid, and rearrangement with expulsion of nitrogen to form a protonated isocyanate. wikipedia.orgbyjus.com This is then hydrolyzed to the amine. wikipedia.org
| Rearrangement | Starting Material | Key Reagents | Intermediate | Key Features |
| Hofmann | 2-Methyldecanamide | Br₂, NaOH | Isocyanate | Loss of one carbon atom. wikipedia.org |
| Curtius | 2-Methyldecanoyl azide | Heat, then H₂O | Isocyanate | Retention of stereochemistry. wikipedia.orgnih.gov |
| Schmidt | 2-Methyldecanoic acid | HN₃, H₂SO₄ | Isocyanate | One-pot reaction from carboxylic acid. wikipedia.org |
Stereoselective and Enantioselective Synthesis of this compound and its Analogs
Since this compound contains a stereocenter at the C2 position, the development of methods to synthesize specific enantiomers is of high importance, particularly as chiral amines are crucial components in many pharmaceuticals. nih.govacs.org
Significant progress has been made in the enantioselective synthesis of chiral amines, largely driven by transition metal-catalyzed asymmetric hydrogenation and other asymmetric transformations. nih.govacs.org
Asymmetric Reductive Amination : This is a powerful method for producing chiral amines. It involves the reaction of a ketone or aldehyde with an amine source (like ammonia for a primary amine) to form an imine intermediate, which is then asymmetrically reduced. For this compound, this would involve the reductive amination of 2-methylnonanal. The key to enantioselectivity is the use of a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium complexed with chiral ligands. thieme-connect.com
Asymmetric Hydrogenation of Imines : Pre-formed imines can be hydrogenated using chiral catalysts to produce enantiomerically enriched amines. The development of a wide array of chiral phosphorus ligands has been instrumental in achieving high enantioselectivity in these reactions. acs.org
Biocatalytic Methods : The use of enzymes, such as amine dehydrogenases (AmDHs), offers an environmentally friendly and highly selective route to chiral amines. researchgate.net Engineered AmDHs can catalyze the asymmetric reductive amination of ketones (or aldehydes) using ammonia as the amine donor, often with excellent conversion rates and high enantiomeric excess. researchgate.net This biocatalytic approach avoids the use of heavy metals and often proceeds under mild conditions.
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to make chemical processes more sustainable by reducing waste, using less hazardous substances, and improving energy efficiency. The synthesis of amines is an area where these principles can have a significant impact. rsc.orgbenthamdirect.com
Atom Economy : Catalytic methods, such as catalytic hydrogenation for nitrile reduction, are inherently more atom-economical than stoichiometric reductions that use metal hydrides like LiAlH₄, which generate significant inorganic waste. rsc.org
Use of Safer Solvents and Reagents : Research focuses on replacing hazardous solvents with greener alternatives like water or bio-based solvents. Similarly, moving from highly reactive and hazardous reagents (e.g., hydrazoic acid in the Schmidt reaction) to safer, catalytically generated intermediates is a key goal. rsc.org
Biocatalysis : As mentioned, enzymatic routes provide a green alternative to traditional chemical methods. They operate in aqueous media, at mild temperatures and pressures, and exhibit extremely high selectivity, minimizing byproducts. acs.orggctlc.org
Renewable Feedstocks : A long-term goal in green chemistry is to derive starting materials from renewable biomass instead of petroleum. rsc.org While not specific to this compound yet, general strategies are being developed to convert bio-derived molecules into valuable amines. rsc.org
Flow Chemistry and Continuous Processing in Amine Production Research
Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is emerging as a powerful technology for the synthesis of chemicals, including amines. nih.gov
Enhanced Safety and Control : Many reactions for amine synthesis are highly exothermic or involve hazardous reagents or intermediates. Flow reactors, with their small volumes and high surface-area-to-volume ratios, allow for superior temperature control and safer handling of reactive species. nih.gov
Scalability and Efficiency : Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, which is more straightforward than redesigning large batch reactors. Continuous processing can also improve yields and reduce reaction times. researchgate.net
Catalytic Flow Reactions : Flow chemistry is particularly well-suited for heterogeneous catalysis. For instance, the catalytic hydrogenation of nitriles or nitro compounds can be performed by passing the substrate and hydrogen through a packed-bed reactor containing the solid catalyst. acs.orgresearchgate.net This simplifies catalyst separation and reuse. Researchers have developed continuous-flow methodologies for the selective synthesis of primary amines from various precursors. acs.orgthieme-connect.com
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Methylnonan 1 Amine
Nucleophilic Behavior of the Primary Amine Moiety
The lone pair of electrons on the nitrogen atom of 2-Methylnonan-1-amine makes it an effective nucleophile, readily attacking electron-deficient centers. This behavior is central to its participation in numerous organic reactions, including alkylation, acylation, and condensation.
Alkylation Processes Leading to Higher Order Amines and Quaternary Ammonium (B1175870) Salts
The reaction of this compound with alkylating agents, such as alkyl halides, is a classic example of its nucleophilic character. This process, a form of nucleophilic aliphatic substitution, can lead to the sequential formation of secondary amines, tertiary amines, and ultimately, quaternary ammonium salts.
The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of an alkyl halide, proceeding via an SN2 mechanism. This reaction, however, is often difficult to control. The secondary amine product is typically more nucleophilic than the starting primary amine, leading to further alkylation. Consequently, the reaction often yields a mixture of products. For instance, the reaction of a long-chain primary amine like 1-bromooctane with ammonia (B1221849) results in almost equal amounts of the primary and secondary amine . To achieve selective mono-alkylation, specialized strategies such as using a large excess of the primary amine or employing alternative methods like reductive amination are often necessary chemguide.co.uk.
When a tertiary amine is treated with an alkyl halide, a quaternary ammonium salt is formed in a process known as the Menshutkin reaction . These salts are permanently charged, regardless of the solution's pH researchgate.net.
Table 1: Representative Alkylation Reactions of a Primary Amine
| Reactant 1 | Reactant 2 (Alkylating Agent) | Product(s) | Reaction Type |
|---|---|---|---|
| This compound (Primary) | Alkyl Halide (e.g., CH₃I) | N-Methyl-2-methylnonan-1-amine (Secondary) + HI | Nucleophilic Substitution (SN2) |
| N-Methyl-2-methylnonan-1-amine (Secondary) | Alkyl Halide (e.g., CH₃I) | N,N-Dimethyl-2-methylnonan-1-amine (Tertiary) + HI | Nucleophilic Substitution (SN2) |
| N,N-Dimethyl-2-methylnonan-1-amine (Tertiary) | Alkyl Halide (e.g., CH₃I) | N,N,N-Trimethyl-2-methylnonan-1-aminium Iodide (Quaternary Ammonium Salt) | Menshutkin Reaction |
Acylation Reactions with Carboxylic Acid Derivatives for Amide and Urethane Formation
This compound readily undergoes acylation when treated with carboxylic acid derivatives like acyl chlorides or acid anhydrides to form N-substituted amides nih.govresearchgate.net. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This is a highly efficient method for forming the robust amide bond.
Direct condensation of carboxylic acids with amines is also possible but typically requires high temperatures or the use of coupling agents or catalysts, such as those based on titanium (e.g., TiCl₄), to activate the carboxylic acid mdpi.comresearchgate.net.
Urethane (carbamate) linkages are typically formed by the reaction of an isocyanate with an alcohol. However, amines can also be precursors in urethane synthesis. For instance, the reaction of an amine with a chloroformate will yield a carbamate.
Table 2: Acylation Reactions for Amide and Urethane Formation
| Amine Reactant | Acylating Agent | Product Type | General Product Structure |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | N-Substituted Amide | (C₁₀H₂₁)NH-C(=O)R |
| This compound | Acid Anhydride (B1165640) ((RCO)₂O) | N-Substituted Amide | (C₁₀H₂₁)NH-C(=O)R |
| This compound | Carboxylic Acid (R-COOH) + Catalyst | N-Substituted Amide | (C₁₀H₂₁)NH-C(=O)R |
| This compound | Chloroformate (R-OCOCl) | N-Substituted Urethane (Carbamate) | (C₁₀H₂₁)NH-C(=O)OR |
Condensation Reactions with Aldehydes and Ketones: Imine and Enamine Synthesis
Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases tandfonline.comwikipedia.org. This reaction is reversible and typically catalyzed by a mild acid researchgate.net. The optimal pH for imine formation is generally around 4-5. At lower pH values, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to protonate the hydroxyl group of the intermediate to facilitate its removal as water researchgate.net.
The mechanism involves two main stages:
Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine nih.gov.
Dehydration: The carbinolamine is protonated on the oxygen, which is then eliminated as a water molecule to form an iminium ion. Subsequent deprotonation of the nitrogen yields the final imine product researchgate.netnih.gov.
Secondary amines react with aldehydes and ketones to form enamines, not imines, as they lack a second proton on the nitrogen to be removed in the final step .
Sulfonylation and Phosphorylation Reactions
Sulfonylation: this compound can react with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to yield a sulfonamide researchgate.netmdpi.com. This reaction is the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. Primary amines form a sulfonamide that is soluble in aqueous base due to the acidic proton remaining on the nitrogen. Various methods, including microwave-assisted synthesis under solvent-free conditions, have been developed for efficient sulfonylation researchgate.net.
Phosphorylation: The reaction of this compound with phosphorus reagents leads to the formation of phosphoramidates, which are compounds containing a phosphorus-nitrogen bond. Several synthetic strategies exist for this transformation:
Atherton-Todd Reaction: A primary amine reacts with a dialkyl phosphite in the presence of a halogenated solvent like carbon tetrachloride tandfonline.com.
Reaction with Phosphorus Halides: Reagents like phosphoryl chloride (POCl₃) or phosphorus trichloride (PCl₃) react with amines to form phosphoramidates or aminophosphines, respectively.
Catalytic Oxidative Coupling: Copper or iodine-catalyzed methods can couple amines with H-phosphonates using an oxidant (like O₂) to form the P-N bond researchgate.net.
These reactions provide access to a class of organophosphorus compounds with diverse applications.
Reactions Involving Nitrogen-Centric Functional Group Transformations
Diazotization Reactions of Primary Aliphatic Amines
The reaction of primary aliphatic amines like this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid) is known as diazotization. This reaction leads to the formation of a highly unstable aliphatic diazonium salt.
Unlike their relatively stable aromatic counterparts, aliphatic diazonium ions decompose rapidly, even at low temperatures, to release nitrogen gas (N₂) and form a carbocation. This carbocation is highly reactive and can undergo several subsequent transformations:
Substitution: It can be attacked by any nucleophile present in the reaction mixture (e.g., H₂O, halide ions) to form alcohols or alkyl halides.
Elimination: It can lose a proton from an adjacent carbon to form an alkene.
Rearrangement: The carbocation can rearrange to a more stable form (e.g., via a hydride or alkyl shift) before reacting further.
Due to the formation of this unstable carbocation intermediate, the diazotization of primary aliphatic amines typically results in a complex and often uncontrollable mixture of products, limiting its utility for synthetic purposes. However, the vigorous evolution of nitrogen gas is a characteristic feature of this reaction for primary aliphatic amines.
Subsequent Reactivity and Decomposition Pathways of Diazonium Intermediates
Primary aliphatic amines, such as this compound, react with nitrous acid (HNO₂) to form highly unstable diazonium salt intermediates. Unlike their aromatic counterparts, these aliphatic diazonium salts cannot be isolated and decompose rapidly. The decomposition is initiated by the loss of dinitrogen (N₂), an excellent leaving group, which leads to the formation of a primary carbocation.
This carbocation is highly reactive and undergoes a series of rapid, non-selective reactions, resulting in a mixture of products. The primary pathways for the decomposition of the 2-methylnonyl-1-diazonium ion include:
Substitution: The carbocation can react with nucleophiles present in the reaction medium. For instance, reaction with water leads to the formation of 2-methylnonan-1-ol.
Elimination: Deprotonation of the carbocation from an adjacent carbon atom results in the formation of alkenes. For the 2-methylnonyl carbocation, this can lead to a mixture of 2-methylnon-1-ene and other isomers.
Rearrangement: The initially formed primary carbocation can rearrange to more stable secondary or tertiary carbocations via hydride or alkyl shifts. These rearranged carbocations then undergo substitution and elimination reactions, further complicating the product mixture.
This complex reaction profile makes the diazotization of primary aliphatic amines like this compound generally less synthetically useful compared to the reactions of aromatic amines.
Oxidative Transformations of this compound
The nitrogen atom in this compound, with its lone pair of electrons, is susceptible to oxidation by various oxidizing agents. These transformations can lead to a range of products depending on the specific reagent and reaction conditions.
Reactions with Common Oxidizing Agents (e.g., Ozone, Chlorine, Peroxides)
The oxidation of this compound with common oxidizing agents can yield several different products.
Ozone (O₃): Ozone is a powerful oxidizing agent that can react with primary amines. The reaction of primary amines with ozone can lead to the formation of nitroalkanes. In the case of this compound, this would result in 1-nitro-2-methylnonane.
Chlorine (Cl₂): In the presence of a base, primary amines react with chlorine or hypochlorous acid (HOCl) in a process known as halogenation. This reaction proceeds in stages, first producing an N-chloroamine (2-methylnonan-1-N-chloroamine) and potentially followed by a second chlorination to yield an N,N-dichloroamine (2-methylnonan-1-N,N-dichloroamine).
Peroxides (e.g., H₂O₂): Hydrogen peroxide and peroxy acids can oxidize primary amines. The initial product is expected to be a hydroxylamine (N-(2-methylnonyl)hydroxylamine). However, these intermediates are themselves easily oxidized and can be converted further to nitroso or nitro compounds.
Table 1: Oxidative Reactions of this compound
| Oxidizing Agent | Primary Product(s) |
|---|---|
| Ozone (O₃) | 1-Nitro-2-methylnonane |
| Chlorine (Cl₂) | N-chloro-2-methylnonan-1-amine, N,N-dichloro-2-methylnonan-1-amine |
| Peroxides (H₂O₂) | N-(2-methylnonyl)hydroxylamine, potentially leading to nitroso and nitro compounds |
Acid-Base Chemistry and Salt Formation in Various Media
Due to the lone pair of electrons on the nitrogen atom, this compound acts as a weak base. In aqueous media, it can accept a proton from water to form the 2-methylnonylammonium ion and a hydroxide ion, resulting in a slightly alkaline solution. The basicity of simple alkylamines is typically characterized by pKa values for their conjugate acids in the range of 9.5 to 11.0.
This compound readily reacts with acids in neutralization reactions to form the corresponding ammonium salts. For example, with hydrochloric acid (HCl), it forms 2-methylnonylammonium chloride. These salts are typically crystalline solids with significantly higher water solubility than the parent amine, a property that is often utilized in various applications.
Reaction with Acid: R-NH₂ + H-A → R-NH₃⁺ A⁻ (this compound + Acid → 2-Methylnonylammonium salt)
Complexation and Coordination Chemistry with Metal Centers
The lone pair of electrons on the nitrogen atom of this compound allows it to function as a Lewis base, or ligand, in the presence of metal ions. It can donate this electron pair to an empty orbital of a metal cation to form a coordinate covalent bond. As a ligand, it is classified as monodentate because it binds to the metal center through a single atom (the nitrogen).
This compound can form coordination complexes with various transition metal ions, such as copper(II), nickel(II), cobalt(II), and chromium(III). These reactions are often ligand exchange or substitution reactions, where the amine molecules displace weaker-bound ligands, such as water, from the metal's coordination sphere. For example, adding an excess of this compound to an aqueous solution of a copper(II) salt would lead to the formation of a copper-amine complex, often accompanied by a distinct color change. The resulting complex's geometry and coordination number depend on the metal ion, its oxidation state, and the reaction conditions.
Table 2: Coordination Chemistry of this compound
| Property | Description |
|---|---|
| Ligand Type | Monodentate Lewis Base |
| Donating Atom | Nitrogen |
| Coordinating Metal Ions | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺, Cr³⁺) |
| Bonding | Coordinate Covalent Bond |
| Typical Reaction | Ligand Substitution |
Derivatization, Structure Reactivity Relationships, and Analog Design of 2 Methylnonan 1 Amine
Synthesis of Functionalized Derivatives for Expanded Chemical Utility
The primary amine group of 2-Methylnonan-1-amine serves as a reactive handle for the synthesis of a wide array of functionalized derivatives. These modifications are crucial for expanding its chemical utility and for systematically studying how structural changes impact its properties.
Amide, Urea, and Carbamate Derivatives
Amides, ureas, and carbamates are common derivatives of primary amines, often synthesized to modify properties such as lipophilicity, hydrogen bonding capability, and metabolic stability.
Amide Synthesis: The reaction of this compound with acyl chlorides or carboxylic anhydrides in the presence of a base yields the corresponding N-(2-methylnonyl)amides. This is a standard nucleophilic acyl substitution reaction.
Urea Synthesis: Symmetrical or unsymmetrical ureas can be prepared. Reaction with phosgene (B1210022) or a phosgene equivalent followed by another amine produces ureas. A more common laboratory-scale method involves the reaction of this compound with an isocyanate, which provides a direct and high-yielding route to N,N'-disubstituted ureas.
Carbamate Synthesis: Carbamate derivatives are typically synthesized by reacting the amine with a chloroformate, such as ethyl chloroformate, in the presence of a base to neutralize the HCl byproduct.
Table 1: Representative Amide, Urea, and Carbamate Derivatives of this compound This table is illustrative and based on common synthetic reactions for primary amines.
| Derivative Type | Reagent Example | Product Name Example |
|---|---|---|
| Amide | Acetyl chloride | N-(2-methylnonyl)acetamide |
| Urea | Phenyl isocyanate | 1-(2-methylnonyl)-3-phenylurea |
| Carbamate | Ethyl chloroformate | Ethyl (2-methylnonyl)carbamate |
Schiff Base and Imine Derivatives
The condensation of this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of these C=N double bonds is typically reversible and may require the removal of water to drive the reaction to completion. These derivatives are valuable intermediates in organic synthesis, for instance, in reductive amination reactions where the imine is subsequently reduced to a secondary amine.
Table 2: Examples of Schiff Base Formation with this compound This table presents hypothetical examples based on established chemical reactions.
| Carbonyl Reactant | Product (Schiff Base) Name |
|---|---|
| Benzaldehyde | N-benzylidene-2-methylnonan-1-amine |
| Acetone | N-(propan-2-ylidene)-2-methylnonan-1-amine |
| Cyclohexanone | N-cyclohexylidene-2-methylnonan-1-amine |
Heterocyclic Compounds Incorporating the this compound Scaffold
The primary amine of this compound can be a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. The specific heterocyclic system formed depends on the reaction partner.
Pyrroles (Paal-Knorr Synthesis): Reaction with a 1,4-dicarbonyl compound under dehydrating conditions can yield N-substituted pyrroles. The 2-methylnonyl group would be directly attached to the nitrogen atom of the pyrrole (B145914) ring.
Imidazoles: A multi-component reaction involving this compound, a 1,2-dicarbonyl compound (like glyoxal), and an aldehyde can be used to construct substituted N-1-alkylated imidazoles.
Pyrimidines: Condensation reactions with 1,3-dicarbonyl compounds and a source of the remaining ring atoms can lead to the formation of pyrimidine (B1678525) derivatives, where the 2-methylnonyl moiety can be incorporated as a substituent.
These synthetic routes integrate the lipophilic 2-methylnonyl side chain into aromatic, cyclic structures, significantly altering the parent molecule's shape, size, and electronic properties.
Impact of Chain Branching and Alkyl Substituents on Amine Reactivity and Selectivity
The structure of this compound, specifically the methyl group at the C2 position and the long nonyl chain, has a pronounced effect on its reactivity compared to a simple linear amine.
Steric Hindrance: The methyl group adjacent to the carbon bearing the amine functionality (the α-carbon) introduces steric bulk near the reactive center. This hindrance can decrease the rate of reaction with sterically demanding electrophiles. While the effect is less pronounced than in a secondary amine, it can influence the kinetics of reactions like acylation or alkylation.
Electronic Effects: The long alkyl chain is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity compared to smaller amines. However, this effect generally plateaus with increasing chain length.
Physical Properties: The branched, long alkyl chain imparts significant lipophilicity, affecting the solubility of the amine and its derivatives. Chain branching is also known to lower boiling points compared to linear isomers due to disruptions in intermolecular packing and van der Waals forces.
Stereochemical Influences on Derivative Synthesis and Properties
The C2 carbon in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers: (R)-2-Methylnonan-1-amine and (S)-2-Methylnonan-1-amine.
Chiral Derivatives: When a single enantiomer of the amine is used in a reaction that does not affect the stereocenter, the resulting derivative will also be enantiomerically pure. This is of paramount importance in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly.
Diastereomer Formation: If a reaction with a chiral reagent or a reaction that creates a new stereocenter is performed on racemic this compound, a mixture of diastereomers will be formed. These diastereomers have different physical properties (e.g., melting point, solubility, chromatographic retention time) and can often be separated.
The stereochemistry of the 2-methylnonyl scaffold can thus be used to control the three-dimensional structure of its derivatives, influencing how they interact with other chiral molecules, such as biological receptors or chiral catalysts.
Advanced Applications in Chemical Synthesis and Materials Science Research Involving 2 Methylnonan 1 Amine
Role as a Synthetic Intermediate in Organic Chemical Synthesis
The primary amine functionality of 2-Methylnonan-1-amine serves as a versatile reactive site, enabling its use as a foundational component in the assembly of more complex molecular architectures.
Building Block for Complex Molecule Construction
As a primary amine, this compound can readily participate in a variety of carbon-nitrogen bond-forming reactions, which are fundamental to the construction of complex organic molecules. Its nucleophilic nature allows it to react with a wide range of electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form N-substituted amides, or it can undergo alkylation with alkyl halides. These reactions are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The branched nonyl group can impart specific physical properties, such as increased solubility in nonpolar solvents and unique steric profiles, to the final products.
One potential application is in the synthesis of substituted quinolines, a class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. While direct use of this compound in widely recognized named reactions for quinoline (B57606) synthesis is not documented, primary amines are known to be key reactants in multicomponent reactions that yield these structures. For example, in principle, it could serve as the amine component in a modified Friedländer synthesis or related cyclization reactions.
Precursor in Agrochemical Development (focused on chemical synthesis pathways)
The development of novel agrochemicals, such as herbicides and fungicides, often involves the incorporation of lipophilic moieties to enhance the compound's ability to penetrate the waxy outer layers of plants or insects. The 2-methylnonyl group of this compound provides such a lipophilic character. The primary amine group can be used as a handle to attach this lipophilic tail to a variety of pharmacologically active scaffolds. For instance, it could be reacted with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively, which are common structural motifs in many pesticides.
Furthermore, the synthesis of certain herbicides targets the inhibition of amino acid biosynthesis pathways in plants, such as those for aromatic and branched-chain amino acids. The structural features of this compound could potentially be incorporated into molecules designed to mimic natural substrates or intermediates in these pathways, thereby acting as competitive inhibitors.
Utilization as a Ligand or Organocatalyst in Homogeneous and Heterogeneous Systems
The lone pair of electrons on the nitrogen atom of this compound allows it to function as a ligand in coordination chemistry and as a catalyst in organic reactions.
Primary amines are known to coordinate with a variety of transition metals, forming stable complexes that can exhibit catalytic activity. The long, branched alkyl chain of this compound can influence the solubility of the resulting metal complex in organic solvents, which is a critical factor in homogeneous catalysis. Moreover, the steric bulk of the 2-methylnonyl group can create a specific coordination environment around the metal center, potentially influencing the selectivity of the catalyzed reaction. While specific examples of catalytically active metal complexes with this compound are not readily found, long-chain aliphatic amines have been explored as ligands in various catalytic systems.
In the realm of organocatalysis, primary amines can catalyze reactions through the formation of iminium ion intermediates. This mode of activation is central to a wide range of asymmetric transformations. Chiral primary amines are particularly valuable in this context. Although this compound is typically available as a racemic mixture, its potential as a catalyst in non-asymmetric reactions or as a component of a more complex chiral catalyst system could be explored. Additionally, long-chain primary amines have been investigated as phase-transfer catalysts, facilitating the reaction between reactants in immiscible phases. wikipedia.org The lipophilic nonyl group would enhance its solubility in the organic phase, enabling it to transport anionic species from an aqueous phase.
Application in Polymer Chemistry and Material Science
The reactive primary amine group of this compound makes it a suitable candidate for incorporation into polymeric structures, either as a monomer or as a modifying agent.
Monomer in Polymerization Reactions
Primary amines are key monomers in the synthesis of polyamides through condensation polymerization with dicarboxylic acids or their derivatives. libretexts.orgstudymind.co.ukchemguide.co.uk While this compound is a monoamine and would therefore act as a chain terminator in a linear polymerization with a difunctional monomer, a corresponding diamine with a similar branched alkyl structure could be a valuable monomer. The incorporation of such a branched, long-alkyl chain diamine into a polyamide backbone would be expected to disrupt the crystalline packing of the polymer chains, leading to a lower melting point, increased flexibility, and enhanced solubility in organic solvents compared to polyamides derived from linear diamines.
Role as a Curing Agent or Hardener in Polymer Systems (e.g., Epoxy Resins)
Primary amines are widely used as curing agents, or hardeners, for epoxy resins. pcimag.compolymerinnovationblog.comappliedpoleramic.comthreebond.co.jp The active hydrogens on the amine nitrogen react with the epoxide rings of the resin in a ring-opening addition reaction, leading to the formation of a cross-linked, three-dimensional network. polymerinnovationblog.comthreebond.co.jp This process transforms the liquid resin into a hard, thermoset material.
As a monoamine, this compound would not be able to form a cross-linked network on its own. However, it could be used as a reactive modifier in conjunction with polyfunctional amine curing agents. The addition of this compound to an epoxy formulation would result in chain termination, thereby reducing the cross-link density of the final cured material. This would be expected to increase the flexibility and impact strength of the epoxy resin, while potentially lowering its glass transition temperature and chemical resistance. The long, branched alkyl chain would also contribute to increasing the hydrophobicity of the cured resin surface. The reactivity of this compound as a curing agent would be influenced by steric hindrance around the amine group due to the methyl branch at the 2-position.
Below is a table summarizing the potential effects of incorporating this compound as a co-curing agent in an epoxy resin system.
| Property | Expected Effect of this compound Addition | Rationale |
| Cross-link Density | Decrease | As a monoamine, it acts as a chain terminator, reducing the number of cross-links per unit volume. |
| Flexibility | Increase | A lower cross-link density allows for greater chain mobility. |
| Impact Strength | Increase | Increased flexibility can lead to improved ability to absorb energy upon impact. |
| Glass Transition (Tg) | Decrease | Reduced cross-linking and the presence of the flexible nonyl chain lower the Tg. |
| Chemical Resistance | Decrease | A less tightly cross-linked network is generally more susceptible to solvent and chemical attack. |
| Hydrophobicity | Increase | The long, nonpolar alkyl chain increases the hydrophobic character of the cured material. |
Functionalization of Polymer Surfaces and Films
The surface modification of polymers is a critical area of materials science, aimed at altering surface properties without changing the bulk characteristics of the material. This compound, as a primary amine, serves as a versatile agent for the functionalization of various polymer surfaces and films. The reactive primary amine group (-NH₂) can be grafted onto polymer backbones, introducing new chemical functionalities and profoundly changing the surface's physical and chemical characteristics.
One of the primary methods for attaching molecules like this compound to a polymer surface is through aminolysis. nih.govresearchgate.net This chemical reaction is particularly effective for polymers containing ester groups, such as polyethylene (B3416737) terephthalate (B1205515) (PET). In this process, the nucleophilic amine group of this compound attacks the carbonyl carbon of the ester group on the polymer chain, leading to the cleavage of the ester bond and the formation of a new amide bond. This covalently attaches the 2-methylnonyl group to the polymer surface. researchgate.net
The introduction of this compound onto a polymer surface imparts a dual functionality. The long, branched C10 hydrocarbon tail increases the hydrophobicity of the surface, which can be observed through an increased water contact angle. researchgate.net This alteration is desirable for applications requiring water repellency or controlled wetting. Simultaneously, the amine group itself provides a reactive site for further chemical modifications. polysciences.comnih.gov These newly introduced amine groups can be used to attach bioactive molecules, graft other polymers, or initiate surface polymerization, making them valuable building blocks in the creation of advanced functional materials. polysciences.com
Research into the functionalization of polymers with primary amines has demonstrated significant changes in surface properties. For instance, the introduction of amine groups can improve the adhesion of coatings and enhance the biocompatibility of materials for biomedical applications. nih.govpolysciences.com While specific research on this compound is limited, the principles derived from studies on other long-chain primary amines are directly applicable.
| Polymer Type | Functionalization Method | Key Surface Property Change | Potential Application |
|---|---|---|---|
| Polyesters (e.g., PET) | Aminolysis | Increased hydrophobicity, introduction of reactive amine sites | Biomaterial coatings, enhanced adhesion layers |
| Polyacrylates | Amide bond formation | Altered wettability, sites for further conjugation | Functional coatings, drug delivery systems |
| Polymers with Halogen Groups | Nucleophilic Substitution | Increased surface energy, improved dyeability | Advanced textiles, composite materials |
Development of Surfactants and Emulsifiers Based on Amphipathic Character
The molecular structure of this compound, which consists of a nonpolar, ten-carbon branched alkyl chain (the hydrophobic tail) and a polar primary amine head (the hydrophilic head), gives it an amphipathic character. This dual nature makes it effective as a surfactant and emulsifier, capable of reducing surface and interfacial tension in liquid systems.
As a surfactant, this compound positions itself at the interface between two immiscible phases, such as oil and water, or at the air-water interface. The hydrophobic tail orients towards the nonpolar phase (oil or air), while the hydrophilic amine group orients towards the polar phase (water). This arrangement disrupts the cohesive energy at the interface, thereby lowering the interfacial tension.
In aqueous solutions, once the concentration of this compound surpasses a certain threshold, known as the critical micelle concentration (CMC), the molecules begin to self-assemble into spherical structures called micelles. wikipedia.org In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic amine heads form the outer shell, interacting with the surrounding water molecules. The formation of micelles is a key characteristic of surfactants and is fundamental to their cleaning and solubilizing actions.
The effectiveness of a primary amine as a surfactant is influenced by factors such as pH. In acidic conditions, the primary amine group becomes protonated (-NH₃⁺), increasing the polarity of the head group and enhancing its solubility and surfactant properties in aqueous solutions. The CMC of a closely related linear primary amine, decylamine (B41302), has been reported to be dependent on its degree of protonation, highlighting the importance of pH in these systems. researchgate.net
As an emulsifier, this compound can stabilize emulsions, which are mixtures of immiscible liquids like oil and water. By adsorbing at the oil-water interface, the surfactant molecules form a protective layer around the dispersed droplets, preventing them from coalescing and causing the phases to separate. researchgate.net
| Property | Description | Relevance for this compound |
|---|---|---|
| Amphipathic Structure | Possesses both hydrophobic (C10 alkyl chain) and hydrophilic (-NH₂) parts. | Fundamental basis for its surfactant and emulsifying behavior. |
| Surface Tension Reduction | Adsorbs at interfaces to lower the energy required to increase surface area. | Enables wetting, foaming, and emulsification. |
| Critical Micelle Concentration (CMC) | The concentration at which micelles begin to form. wikipedia.org | For decylamine (a structural isomer), the CMC is ~9.5 x 10⁻⁴ M for the non-protonated form. researchgate.net The branched structure of this compound may slightly alter this value. |
| Emulsification | Stabilizes mixtures of immiscible liquids by forming a film at the droplet interface. researchgate.net | Useful in formulations for industrial cleaners and other chemical products. |
Investigation of this compound in Solvent Systems and Extraction Processes
Long-chain amines, including this compound, are investigated for their utility in specialized solvent systems, particularly for liquid-liquid extraction processes. acs.org These amines are effective extractants for separating and purifying various compounds, most notably metal ions from aqueous solutions. mdpi.com
The primary application in this area is in the solvent extraction of metals from acidic leach liquors in hydrometallurgy. The mechanism of extraction relies on the formation of an ion-pair. In an acidic aqueous solution, the primary amine group of this compound is protonated to form an ammonium (B1175870) cation (R-NH₃⁺). Concurrently, in the presence of ligands such as chloride ions, metal ions in the aqueous phase form negatively charged complexes (e.g., [PdCl₄]²⁻). The protonated amine, dissolved in a water-immiscible organic solvent, can then form an ion pair with the anionic metal complex. This neutral ion-pair is soluble in the organic phase and is thus extracted from the aqueous phase. mdpi.com
The efficiency of this extraction process is highly dependent on the pH of the aqueous solution. The extraction is favorable at low pH where the amine is protonated. Conversely, the process can be reversed by increasing the pH. At higher pH values, the amine is deprotonated back to its neutral form (R-NH₂), breaking the ion pair and causing the metal complex to be stripped back into an aqueous phase. This pH-dependent reversibility, often termed a "pH-swing," is a cornerstone of using amines in extraction and allows for the selective recovery of the targeted metals. acs.org
While tertiary and secondary amines are more commonly cited in industrial extraction, primary amines are also effective and show different selectivities for certain metals. mdpi.com The branched structure of this compound can influence its solubility in organic diluents and the steric hindrance around the amine group, which may affect the kinetics and selectivity of the extraction process.
| Application Area | Mechanism | Key Parameters | Example of Extracted Species |
|---|---|---|---|
| Hydrometallurgy | Ion-Pair Formation | pH, Ligand Concentration (e.g., [Cl⁻]), Organic Diluent | Platinum Group Metals (Pd(II), Pt(IV)), Rh(III). mdpi.com |
| Carboxylic Acid Recovery | Acid-Base Interaction | pH, Solvent Polarity | Citric Acid, Acetic Acid. acs.org |
| Purification of Organics | Hydrogen Bond Association | Solvent System, Temperature | Phenolic compounds. researchgate.net |
Theoretical and Computational Investigations of 2 Methylnonan 1 Amine
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods can provide deep insights into electron distribution, orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground state properties of molecules. A typical DFT study on 2-Methylnonan-1-amine would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), cc-pVTZ) to solve the Kohn-Sham equations.
Such calculations would yield optimized molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. However, specific values for these properties for this compound are not documented in the available literature.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
| Optimized Ground State Energy (Hartree) | Data not available |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
Note: The table above is illustrative of the types of data that would be generated from DFT calculations; no actual data for this compound is currently available.
Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions
For even greater accuracy, particularly for electronic properties and reaction energetics, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. These methods, while more computationally demanding, provide a more rigorous treatment of electron correlation. High-accuracy predictions of properties like ionization potential, electron affinity, and reaction barrier heights would be possible. As with DFT, there is no published research applying these high-level methods to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
Due to its flexible nonyl chain, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are ideally suited to explore the conformational landscape and dynamic behavior of such molecules. An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent box) and solving Newton's equations of motion over time.
Analysis of the MD trajectory would reveal the most stable conformers, the dihedral angle distributions of the carbon backbone, and the dynamics of intramolecular hydrogen bonding involving the amine group. This information is crucial for understanding how the molecule behaves in a condensed phase and how its shape influences its interactions with other molecules. Unfortunately, no such simulation data for this compound has been reported.
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Landscapes
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, identifying transition states, and mapping out the potential energy surface.
Elucidation of Reaction Pathways and Rate Constants
For this compound, computational methods could be used to study various reactions, such as its nucleophilic substitution or acylation reactions. By locating the transition state structures and calculating the activation energies, the preferred reaction pathways can be determined. Transition state theory could then be used to estimate the reaction rate constants. This level of detailed mechanistic insight is currently unavailable for this specific amine.
Prediction of Enantiomeric and Diastereomeric Ratios
Given that this compound is a chiral molecule, computational modeling could be employed to predict the enantiomeric or diastereomeric ratios in stereoselective reactions. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the expected product distribution can be estimated. This predictive capability is highly valuable in asymmetric synthesis, but its application to reactions involving this compound remains unexplored in the scientific literature.
Solvation Models and Solvent Effects on Reactivity and Structure
The chemical behavior of this compound is significantly influenced by its interaction with solvents. Computational solvation models are essential tools for understanding these effects, which can alter both the molecule's structure and its reactivity.
Solvation can be modeled using either explicit or implicit approaches. Explicit solvent models involve simulating a discrete number of solvent molecules around the solute, offering a high level of detail but at a significant computational cost. For a molecule like this compound, this would involve modeling the interactions of the amine group and the long alkyl chain with individual solvent molecules. In contrast, implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally intensive and is widely used for calculating the properties of amines in solution.
Research on primary alkylamines has shown that the length of the alkyl chain can influence solvation effects. For "short-chain" alkylamines, the solvation around the amino group is relatively consistent. However, for "long-chain" amines like this compound, the alkyl chain can fold, leading to steric inhibition of solvation around the amino group nih.govresearchgate.net. This "solvent exclusion" mechanism can affect the amine's basicity and nucleophilicity.
The choice of solvent also plays a critical role. In protic solvents like water or methanol, hydrogen bonding between the solvent and the -NH2 group of this compound is a dominant factor. In aprotic polar solvents such as dimethylsulfoxide (DMSO), dipole-dipole interactions are more significant researchgate.net. Computational studies can quantify these interactions and predict how they will impact reaction rates and equilibria. For instance, theoretical models can predict the pKa of amines in different solvents, providing valuable information for their use in various chemical processes semanticscholar.org.
Table 1: Comparison of Solvation Models for Studying this compound
| Model Type | Description | Advantages | Disadvantages |
|---|---|---|---|
| Explicit | Individual solvent molecules are simulated around the solute. | High level of detail, accurately models specific interactions like hydrogen bonding. | Computationally very expensive, limited to smaller systems. |
| Implicit (Continuum) | Solvent is treated as a continuous medium with a specific dielectric constant. | Computationally efficient, suitable for larger molecules and screening various solvents. | Lacks the detail of specific solute-solvent interactions. |
Development of Predictive Models for Chemical Properties and Reactivity using Cheminformatics and Machine Learning
Cheminformatics and machine learning have emerged as powerful tools for predicting the chemical properties and reactivity of molecules like this compound, bypassing the need for extensive experimental work. neovarsity.orgliverpool.ac.ukf1000research.com These approaches rely on the principle that the structure of a molecule contains the information necessary to determine its properties.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational techniques that correlate the structural features of molecules with their biological activity or physicochemical properties. neovarsity.orgliverpool.ac.uk For this compound, these models can be developed to predict properties such as boiling point, solubility, and toxicity based on molecular descriptors. These descriptors are numerical representations of the molecule's structure, including topological, geometrical, and electronic features.
Machine learning algorithms, such as random forests, support vector machines, and neural networks, are increasingly being used to build more sophisticated predictive models. nih.govmdpi.comresearchgate.net These algorithms can learn complex, non-linear relationships between molecular descriptors and properties from large datasets of known compounds. For example, a machine learning model could be trained on a dataset of various amines to predict the oxidative degradation rate of this compound based on its structural features. nih.govacs.org Studies have shown that factors like the length of the alkyl chain and steric hindrance can influence the degradation rates of amines. nih.govacs.org
The development of these predictive models typically involves the following steps:
Data Collection and Curation: Assembling a dataset of amines with known properties.
Descriptor Calculation: Generating a set of molecular descriptors for each amine in the dataset.
Model Training: Using a machine learning algorithm to learn the relationship between the descriptors and the target property.
Model Validation: Assessing the predictive performance of the model on an independent test set.
Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Type | Example | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices | Branching and shape of the molecule. |
| Geometrical | 3D-Wiener Index | Size and shape of the molecule in 3D space. |
| Electronic | Dipole Moment, Partial Charges | Distribution of electrons within the molecule. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient)| Hydrophobicity of the molecule. |
Excited State Chemistry and Photochemical Reactivity Studies
The study of the excited state chemistry of this compound is crucial for understanding its behavior when exposed to light. Computational methods, particularly quantum chemistry calculations, provide a means to investigate the electronic transitions and potential photochemical reactions of this molecule.
Upon absorption of light, a molecule is promoted to an electronically excited state. For aliphatic amines, the lowest energy electronic transition is typically a non-bonding to anti-bonding (n → σ*) transition involving the lone pair of electrons on the nitrogen atom. Computational studies can predict the energy of these transitions, which corresponds to the wavelength of light the molecule will absorb.
The excited state of an amine can undergo various photochemical reactions, including bond cleavage and electron transfer. For primary amines like this compound, the N-H and α-C-H bonds are potential sites for photodissociation. Theoretical calculations can map out the potential energy surfaces of the excited states to identify the most likely reaction pathways.
Furthermore, the photochemical reactivity of amines is often studied in the context of their interactions with other molecules. For instance, excited state amines can act as electron donors in photoinduced electron transfer (PET) processes. researchgate.net Computational models can be used to calculate the driving force for such electron transfer reactions, providing insights into their feasibility and rates. The quenching of excited states of other molecules by aliphatic amines has been investigated, revealing dependencies on the redox potential of the amine. researchgate.net
Table 3: Potential Photochemical Processes for this compound
| Process | Description |
|---|---|
| Photodissociation | Cleavage of N-H or α-C-H bonds upon light absorption. |
| Photoionization | Ejection of an electron to form a radical cation. |
| Photoinduced Electron Transfer (PET) | The excited amine donates an electron to an acceptor molecule. |
| Intersystem Crossing | Transition from an excited singlet state to a triplet state, which may have different reactivity. |
Analytical Methodologies for Research on 2 Methylnonan 1 Amine and Its Chemical Systems
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating 2-Methylnonan-1-amine from reaction mixtures or impurities and for assessing its purity.
Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds. However, the analysis of primary amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and adsorption on the column. labrulez.com To overcome these issues, several strategies can be employed:
Column Selection : The use of a basic-deactivated column or a column with a polar stationary phase is often necessary to obtain good peak shapes for amines. labrulez.com Packings like Carbopack B coated with Carbowax 20M and KOH are suitable for separating aliphatic amines. labrulez.com
Derivatization : To improve volatility and reduce peak tailing, this compound can be derivatized. vt.edu A common derivatization technique is acylation, for instance, with trifluoroacetic anhydride (B1165640) (TFAA), which converts the polar amine into a less polar and more volatile amide. h-brs.de This improves the chromatographic behavior significantly.
A typical GC analysis of this compound would involve injecting a solution of the compound (or its derivative) into the gas chromatograph. The compound would travel through the column at a rate dependent on its volatility and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds like amines. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.
A summary of typical Gas Chromatography parameters for the analysis of a derivatized long-chain amine is provided in the interactive data table below.
| Parameter | Typical Value/Condition |
| Column | DB-17ms (or similar mid-polarity column) |
| Injector Temperature | 250 - 290 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C at 5 °C/min) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 320 °C |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Mixtures
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive mixtures containing this compound. A primary challenge in the HPLC analysis of aliphatic amines is their lack of a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors difficult. sielc.comchromforum.org To overcome this, two principal strategies are employed: derivatization or the use of universal detectors.
Derivatization: This approach involves reacting the primary amino group of this compound with a labeling agent to attach a chromophore or fluorophore. This not only enhances detectability but can also improve the chromatographic properties of the analyte. nih.govchromatographyonline.com Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC), which imparts high UV absorbance and fluorescence, and salicylaldehyde, which forms a Schiff base detectable by UV. chromforum.orgchromatographyonline.com
Detection Methods:
UV-Vis Detection: Following derivatization, standard UV-Vis detectors can be used for quantification. chromatographyonline.com
Fluorescence Detection (FLD): When fluorescent labeling agents are used, FLD offers significantly higher sensitivity and selectivity compared to UV-Vis. nih.gov
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that does not require the analyte to have a chromophore. It is suitable for detecting underivatized this compound by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles. sielc.com
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detection method that provides a near-uniform response for non-volatile analytes.
The choice of stationary phase is also critical. Reversed-phase columns, such as C18, are commonly used. However, the basic nature of the amine can lead to poor peak shape due to interactions with residual silanols on silica-based columns. sielc.com This can be mitigated by using end-capped columns, mobile phases with additives like trifluoroacetic acid to suppress silanol (B1196071) activity, or specialized columns designed for amine analysis. sielc.com
| Strategy | Reagent/Detector | Principle | Advantages | Considerations |
|---|---|---|---|---|
| Pre-column Derivatization | 9-fluorenylmethyl chloroformate (FMOC) | Reacts with the primary amine to form a highly UV-active and fluorescent derivative. | High sensitivity with UV or Fluorescence detection. | Requires an additional reaction step; excess reagent may need to be removed. chromforum.org |
| Pre-column Derivatization | Salicylaldehyde | Forms a Schiff base with the amine, which can be detected by UV. | Simple reaction, validated for quantifying primary amines. chromatographyonline.com | Lower sensitivity compared to fluorescent tags. |
| Universal Detection | Evaporative Light Scattering Detector (ELSD) | Detects non-volatile analytes after mobile phase evaporation, independent of optical properties. | No derivatization required; suitable for a wide range of compounds. sielc.com | Response can be non-linear; requires a volatile mobile phase. |
| Universal Detection | Charged Aerosol Detector (CAD) | Measures charge transferred from an ionized gas to analyte particles. | No derivatization needed; provides more consistent response than ELSD. | Requires a volatile mobile phase. |
Chiral Chromatography for Enantiomeric Purity Determination
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)-2-Methylnonan-1-amine and (S)-2-Methylnonan-1-amine. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine enantiomeric purity or enantiomeric excess (ee). This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP).
CSPs are designed with a chiral selector immobilized on a solid support (typically silica (B1680970) gel). Enantiomeric separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different energies of interaction and, therefore, different retention times.
For primary amines, polysaccharide-based and cyclofructan-based CSPs are particularly effective. chromatographyonline.comyakhak.org
Polysaccharide-based CSPs: Columns such as Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for resolving chiral amines. yakhak.orgmdpi.com Separation is often achieved in normal-phase mode (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., acetonitrile/methanol). chromatographyonline.comyakhak.org
Cyclofructan-based CSPs: These phases are also highly effective for primary amines. The separation mechanism involves inclusion complexation within the cyclofructan cavity as well as hydrogen bonding and dipole-dipole interactions with the amine.
Mobile phase composition is crucial. The addition of small amounts of acidic and basic modifiers, such as trifluoroacetic acid (TFAA) and triethylamine (B128534) (TEA), is often necessary to improve peak shape and selectivity by minimizing undesirable interactions with the stationary phase. chromatographyonline.com Supercritical Fluid Chromatography (SFC) with CSPs has also emerged as a powerful, "greener" alternative to HPLC, often providing faster separations and higher efficiency. chromatographyonline.com
| CSP Type | Example Chiral Selector | Typical Mobile Phase Mode | Key Interaction Mechanisms |
|---|---|---|---|
| Polysaccharide (Cellulose-based) | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (Hexane/Ethanol) | Hydrogen bonding, π-π interactions, steric hindrance. mdpi.com |
| Polysaccharide (Amylose-based) | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic | Inclusion complexation, hydrogen bonding. yakhak.org |
| Cyclofructan-based | Cyclofructan 6 (CF6-P) | Normal Phase, Polar Organic, SFC | Inclusion complexation, hydrogen bonding, dipole-dipole interactions. chromatographyonline.com |
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Salts
X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org Since this compound is a liquid at ambient temperatures, this technique cannot be applied to the pure compound directly. However, it is invaluable for determining the solid-state structure of its crystalline derivatives, particularly its salts.
By reacting this compound with an achiral carboxylic acid, a stable crystalline salt can be formed. The analysis of this salt by single-crystal X-ray diffraction can reveal precise information, including:
Bond lengths and angles: Providing exact measurements of the molecular geometry.
Conformation: Determining the spatial arrangement of the alkyl chain.
Supramolecular Assembly: Elucidating the packing of molecules in the crystal lattice, which is governed by intermolecular forces.
For salts of primary amines, hydrogen bonding is the dominant intermolecular interaction. The ammonium (B1175870) cation (R-NH3+) acts as a hydrogen bond donor, while the carboxylate anion (R'-COO-) acts as an acceptor. These interactions often lead to the formation of well-defined, repeating structural motifs, such as columnar hydrogen-bond networks. acs.org Studies on salts of similar chiral primary amines have shown that the nature of these networks can influence whether the salt crystallizes as a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in a regular arrangement within the same crystal). acs.org This information is critical in fields such as chiral resolution and materials science.
Surface Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS) for surface-modified materials)
When this compound is used to functionalize the surface of a material (e.g., a polymer, metal oxide, or nanoparticle), X-ray Photoelectron Spectroscopy (XPS) is an essential technique for confirming and characterizing the modification. XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the top 5-10 nm of a surface. eag.com
In the context of amine functionalization, XPS is used to detect the presence of nitrogen on the surface. High-resolution scans of the Nitrogen 1s (N 1s) region are particularly informative. The binding energy of the N 1s core electron is sensitive to the chemical environment of the nitrogen atom. For a primary amine group (-NH2) grafted onto a surface, the N 1s peak typically appears at a binding energy of approximately 399-400 eV. researchgate.net
A significant challenge arises when other nitrogen-containing species are present, as their N 1s binding energies can overlap, making unambiguous identification of the amino group difficult. To resolve this, Chemical Derivatization XPS (CD-XPS) is often employed. This method involves reacting the surface-bound primary amine with a specific tagging molecule that contains an element not originally present on the surface, such as fluorine. For example, reacting the surface with (4-trifluoromethyl)benzaldehyde (TFBA) will specifically label the primary amine groups. The subsequent detection of a strong Fluorine 1s (F 1s) signal by XPS, in conjunction with the N 1s signal, provides definitive proof of the presence and accessibility of the primary amine functionality.
| Nitrogen Functional Group | Typical Binding Energy (eV) | Reference |
|---|---|---|
| Primary Amine (-NH2) | ~399.5 - 400.5 | researchgate.netnih.gov |
| Amide (-C(O)NH-) | ~400.5 | nih.gov |
| Protonated Amine (-NH3+) | ~401 - 402 | |
| Azide (B81097) (-N3) | ~402.1 (outer N), ~405.6 (central N) | acs.org |
Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
For the analysis of this compound in complex matrices, hyphenated techniques that couple the separation power of chromatography with the identification capabilities of mass spectrometry are indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
Derivatization: While direct injection is possible, primary amines often exhibit poor chromatographic peak shape on standard GC columns due to their polarity and basicity. h-brs.de Therefore, derivatization is highly recommended. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective strategy for long-chain amines. This converts the polar amine into a less polar, more volatile, and more thermally stable trifluoroacetamide (B147638) derivative, resulting in sharp, symmetrical peaks. h-brs.de
Ionization: Electron Impact (EI) ionization is commonly used, providing a reproducible fragmentation pattern that can be used for library matching and structural confirmation. However, for long-chain alkyl amine derivatives, the molecular ion (M+) may be weak or absent in EI spectra. nih.gov In such cases, soft ionization techniques like Chemical Ionization (CI) are superior. CI uses a reagent gas (e.g., methane (B114726) or ammonia) to produce protonated molecules [M+H]+, which are much more stable and provide clear molecular weight information. h-brs.denih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the technique of choice when this compound is part of a non-volatile mixture or when analyzing its less volatile derivatives or reaction products. youtube.com
Separation: Reversed-phase LC is typically used. The mobile phase composition, particularly pH, is a critical parameter. Operating at a low pH (e.g., using formic acid) will protonate the amine, which can improve peak shape but may reduce retention. waters.com Conversely, using a high pH mobile phase will keep the amine in its neutral, more retentive form. Modern hybrid-silica columns are stable across a wide pH range, offering flexibility in method development. waters.com
Ionization: Electrospray Ionization (ESI) is the most common interface for LC-MS analysis of amines. In positive ion mode (ESI+), the primary amine is readily protonated to form a strong [M+H]+ ion, making it highly sensitive for detection. waters.com
Tandem Mass Spectrometry (LC-MS/MS): For highly complex samples, tandem mass spectrometry (e.g., using a triple quadrupole mass spectrometer) provides exceptional selectivity and sensitivity. In Multiple Reaction Monitoring (MRM) mode, the instrument is set to select the [M+H]+ precursor ion, fragment it, and monitor for a specific, characteristic product ion. This technique can quantify trace levels of the analyte even in the presence of significant matrix interference. nih.govresearchgate.net
Conclusion and Future Perspectives in 2 Methylnonan 1 Amine Research
Synthesis of Key Research Findings and Their Contributions to Organic Chemistry
Although direct research on 2-Methylnonan-1-amine is limited, its existence as a chiral amine implies significant potential contributions to organic chemistry. The primary contribution of research into molecules like this compound lies in the development and refinement of stereoselective synthesis methods. The asymmetric synthesis of such chiral amines is a pivotal area of research, as these compounds are crucial building blocks in the pharmaceutical and agrochemical industries. nih.gov
Key research findings in the broader field of chiral amine synthesis that would be relevant to this compound include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of prochiral imines is one of the most direct and efficient methods for preparing α-chiral amines. nih.govacs.org Research in this area continually seeks to develop more efficient and selective catalysts.
Reductive Amination: This process, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is a fundamental method for amine synthesis. researchgate.net Advances in catalytic reductive amination offer milder and more environmentally friendly routes. mdpi.com
Biocatalysis: The use of enzymes, such as transaminases and amine dehydrogenases, is a rapidly growing field for the synthesis of chiral amines. acs.orgnih.gov These methods offer high enantioselectivity under mild reaction conditions.
The synthesis of this compound would serve as a valuable case study for testing and comparing the efficacy of these and other novel synthetic methodologies.
Identification of Remaining Challenges and Unexplored Research Avenues
The primary challenge in the study of this compound is the lack of specific data and established synthetic routes. This presents a clear avenue for foundational research.
Remaining Challenges:
Enantioselective Synthesis: Developing a highly efficient and enantioselective synthesis for (R)- and (S)-2-Methylnonan-1-amine remains a key challenge. This includes the design of specific catalysts or biocatalytic systems.
Scalability: Transitioning a developed synthetic route from a laboratory scale to an industrial scale often presents significant hurdles in terms of cost, safety, and efficiency. researchgate.net
Purification: The separation of enantiomers and diastereomers can be a complex and costly process, requiring advanced chromatographic or resolution techniques.
Unexplored Research Avenues:
Catalyst Development: The design and synthesis of novel chiral ligands and metal complexes for the asymmetric synthesis of long-chain chiral amines like this compound is a promising area. acs.org
Applications as a Chiral Auxiliary or Building Block: The potential of this compound as a chiral auxiliary in asymmetric synthesis or as a precursor for more complex molecules is entirely unexplored.
Biological Activity Screening: A systematic investigation into the biological properties of the individual enantiomers of this compound could reveal potential applications in pharmaceuticals or agrochemicals.
Potential for Leveraging Emerging Technologies and Methodologies in Future Studies
Recent advancements in chemical synthesis and analysis offer exciting possibilities for accelerating research on this compound.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for amine synthesis. nih.gov This technology allows for precise control over reaction parameters and can facilitate the use of hazardous reagents.
High-Throughput Screening: Automated systems can rapidly screen a large number of catalysts and reaction conditions to identify optimal parameters for the synthesis of this compound. nih.gov
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction mechanisms, predict catalyst performance, and understand the origins of stereoselectivity, thereby guiding experimental work.
Machine Learning and AI: Artificial intelligence can be employed to predict reaction outcomes, optimize synthetic routes, and even discover novel reactions, which could significantly expedite the development of a robust synthesis for this compound. nih.gov
Advanced Analytical Techniques: Innovations in chiral chromatography and spectroscopic methods will be crucial for the accurate determination of enantiomeric excess and for the detailed characterization of reaction intermediates and products.
Broader Impact of this compound Research on Fundamental Chemical Science and Applied Fields
While research on this compound itself may appear niche, its impact can extend across various domains of chemistry and beyond.
Fundamental Chemical Science: The development of a successful synthetic strategy for this specific chiral amine would contribute to the broader toolbox of synthetic organic chemistry. It would provide valuable data points for understanding the steric and electronic effects in asymmetric catalysis involving long-chain aliphatic substrates.
Pharmaceuticals: Chiral amines are prevalent in active pharmaceutical ingredients. nih.gov Uncovering the biological activity of this compound or its derivatives could lead to the development of new therapeutic agents.
Agrochemicals: Many modern pesticides and herbicides are chiral molecules. Research into this compound could lead to the discovery of new, more effective, and potentially more environmentally benign agrochemicals.
Materials Science: Amines are used as curing agents for epoxy resins and in the synthesis of polyamides and polyimides. The specific stereochemistry and chain length of this compound could impart unique properties to new polymeric materials.
Q & A
Q. What are the optimal synthetic routes for 2-Methylnonan-1-amine, and how can purity be validated?
- Methodological Answer : The synthesis of this compound can leverage alkylation of sulfonamide derivatives of primary amines or reduction of imines/iminium salts, as these methods are suitable for producing secondary amines . For purity validation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. NMR provides structural confirmation by analyzing chemical shifts and splitting patterns, while HRMS verifies molecular weight accuracy .
Q. How is the structural configuration of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography or chiral chromatography can resolve stereochemical ambiguities. For non-crystalline samples, circular dichroism (CD) spectroscopy or comparison with enantiomerically pure standards via NMR coupling constants may be employed. PubChem’s computed stereochemical data for analogous compounds (e.g., (2R)-2-(2-Adamantyl)propan-1-amine) demonstrates the utility of computational tools in predicting stereochemistry .
Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with derivatization (e.g., using trifluoroacetic anhydride) enhances volatility and detection sensitivity. Internal standards like deuterated analogs improve quantification accuracy. NIST’s protocols for amine analysis, including 2-naphthalenamine, provide foundational guidance .
Advanced Research Questions
Q. How does stereochemistry influence the biological or catalytic activity of this compound derivatives?
- Methodological Answer : Enantioselective synthesis (e.g., asymmetric hydrogenation or enzymatic resolution) can produce stereoisomers for comparative studies. Biological assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking simulations reveal stereospecific interactions. For example, chiral amines like (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine have shown distinct bioactivity profiles, emphasizing the need for stereochemical control .
Q. What computational strategies predict the reactivity of this compound in novel reaction environments (e.g., CO₂ capture)?
- Methodological Answer : Density functional theory (DFT) calculations can model amine-CO₂ reaction kinetics, focusing on carbamate stability and regeneration energy. Experimental validation via stopped-flow kinetics or calorimetry aligns with studies on cyclic diamines for CO₂ capture, where steric effects and amine basicity dictate performance .
Q. How can researchers resolve contradictions in reported data on this compound’s degradation pathways?
- Methodological Answer : Systematic experimental design is critical:
- Use isotopically labeled this compound (e.g., ¹⁵N or ¹³C) to track degradation products via MS.
- Control variables such as temperature, pH, and oxidant concentrations.
- Cross-validate findings with multiple techniques (e.g., HPLC, FTIR).
Cognitive biases in data interpretation, as discussed in self-report methodology, highlight the need for blinded analyses and replication .
Q. What strategies optimize the selectivity of this compound in multi-step syntheses (e.g., avoiding over-alkylation)?
- Methodological Answer : Protecting group strategies (e.g., Boc or Fmoc for amines) and stepwise reaction monitoring via thin-layer chromatography (TLC) or in-situ IR spectroscopy prevent side reactions. Evidence from N-substituted cyclopropylmethylamines demonstrates that controlled alkylation and pH adjustments enhance selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
